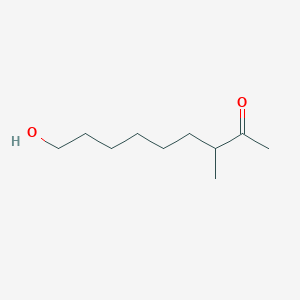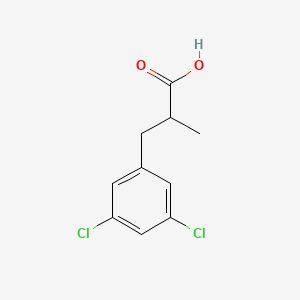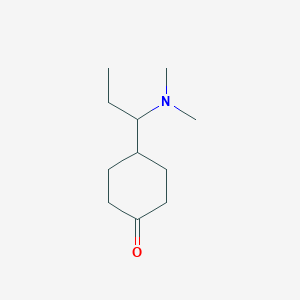
1-Amino-2-octadecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-octadecanol is an organic compound with the molecular formula C18H39NO. It is a long-chain amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a long carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-2-octadecanol can be synthesized through several methods. One common approach involves the reaction of octadecan-2-ol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-2-octadecanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of octadecan-2-one or octadecan-2-al.
Reduction: Formation of octadecan-2-amine.
Substitution: Formation of octadecan-2-yl halides or esters.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-octadecanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Amino-2-octadecanol involves its interaction with various molecular targets and pathways. Due to its amphiphilic nature, it can integrate into cell membranes, affecting their fluidity and permeability. This property makes it a potential candidate for drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Octadecan-1-ol: A long-chain primary fatty alcohol with similar amphiphilic properties.
Octadecan-2-ol: A secondary fatty alcohol with a hydroxyl group at the second carbon position.
Uniqueness: 1-Amino-2-octadecanol is unique due to the presence of both an amino group and a hydroxyl group on a long carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to similar compounds .
Eigenschaften
Molekularformel |
C18H39NO |
|---|---|
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
1-aminooctadecan-2-ol |
InChI |
InChI=1S/C18H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18,20H,2-17,19H2,1H3 |
InChI-Schlüssel |
GVERIJPZBUHJMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(CN)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Phenol, 4-[1,1-dimethyl-4-(3-phenoxyphenyl)butyl]-](/img/structure/B8458530.png)





![6-(4-Methoxy-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8458580.png)


![tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B8458596.png)




